2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-fluorophenyl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5/c25-19-11-9-17(10-12-19)22-24-26-23(20-7-3-4-8-21(20)30(24)28-27-22)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJTXFKNCGGSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound features a triazole ring fused to a quinazoline moiety along with a tetrahydroisoquinoline scaffold. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including antimicrobial, anticancer, and neuroprotective effects. The following sections summarize specific biological activities associated with this compound.
Antimicrobial Activity
Studies have shown that derivatives of triazoloquinazolines possess significant antimicrobial properties. For instance, N-benzyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine demonstrated effective activity against various bacterial strains and was evaluated for its potential as an antitubercular agent .
Anticancer Activity
The compound's anticancer potential has been investigated through its cytotoxic effects on different cancer cell lines. In vitro assays revealed that compounds related to this scaffold exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, which is crucial for DNA replication and repair.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
| Doxorubicin | - | 8.23 |
This table summarizes the cytotoxic activities of selected compounds against cancer cell lines.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of similar triazoloquinazoline derivatives. These compounds have been shown to reduce inflammation and oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can insert itself between DNA bases, disrupting replication processes.
- Enzyme Inhibition : It targets key enzymes such as topoisomerase II and bacterial enzymes critical for microbial survival.
- Cytokine Modulation : The compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation .
Case Studies
Several case studies have explored the efficacy of compounds related to this scaffold:
- Study on Anticancer Activity : A study demonstrated that derivatives with a trifluoromethyl group showed enhanced cytotoxicity due to increased binding affinity to DNA .
- Neuroprotection Evaluation : Another investigation reported that certain derivatives exhibited protective effects against oxidative stress in neuronal models .
Scientific Research Applications
- Molecular Formula : C₁₃H₉FN₄
- Molecular Weight : 257.22 g/mol
- Structural Features : The compound features a triazoloquinazoline moiety which is known for its diverse pharmacological properties.
Anticancer Properties
Antimicrobial Activity
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Fused Heterocycles
Key Observations :
- The target compound’s tetrahydroisoquinoline moiety introduces saturation, increasing conformational flexibility compared to fully aromatic isoquinoline analogs (e.g., triazolo[3,4-a]isoquinoline in ).
- Fluorophenyl substituents (target compound, ) often adopt perpendicular orientations relative to the core, reducing steric hindrance and enhancing π-stacking interactions compared to chlorophenyl groups .
Key Observations :
Table 3: Functional Comparison of Analogous Compounds
Key Observations :
- Fluorinated analogs (e.g., target compound) are hypothesized to exhibit enhanced antifungal or antimicrobial activity compared to chlorophenyl derivatives (e.g., ) due to increased membrane permeability.
- The tetrahydroisoquinoline group may confer selectivity for neurological targets (e.g., GABA receptors), as seen in structurally related anxiolytics .
Challenges and Contradictions
- Structural vs. Functional Divergence: Triazolo[1,5-a]quinazoline derivatives (target) and triazolo[3,4-a]isoquinoline analogs () share similar triazole cores but differ in bioactivity due to ring fusion and substituent effects .
- Fluorophenyl vs. Chlorophenyl : While fluorophenyl groups generally improve metabolic stability, some studies report chlorophenyl derivatives (e.g., ) as more potent in antifungal contexts, highlighting substituent-dependent efficacy .
Q & A
Q. Methodological Answer :
- Key Steps :
- Condensation : React 2-(3-(4-fluorophenyl)quinazolin-1-yl)hydrazine with a substituted aldehyde (e.g., tetrahydroisoquinoline derivatives) in isopropanol under reflux to form hydrazone intermediates.
- Oxidative Cyclization : Use nitrobenzene at 473 K to cyclize the hydrazone into the triazoloquinazoline core .
- Efficiency Improvements :
Advanced: How can computational methods resolve contradictions in reported bioactivity data for this compound?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify binding modes and affinity variations caused by structural conformations (e.g., torsion angles in the tetrahydroisoquinoline moiety) .
- SAR Analysis : Compare bioactivity trends across derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) using statistical models (e.g., multivariate regression) to isolate critical functional groups .
- Data Validation : Cross-reference experimental IC₅₀ values with computational predictions (e.g., docking scores) to identify outliers due to assay variability .
Basic: What analytical techniques confirm the molecular structure and intermolecular interactions?
Q. Methodological Answer :
- X-Ray Crystallography : Resolve the triazoloquinazoline core's planarity (r.m.s. deviation < 0.05 Å) and quantify torsional angles (e.g., 56–66° between aromatic rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and DEPT-135 to confirm methylene protons in the tetrahydroisoquinoline group .
- LC-MS : Validate molecular weight (e.g., m/z 429.1 for C₂₅H₁₈FN₅) and fragmentation patterns .
- Intermolecular Interactions : Detect π-π stacking (centroid distances ~3.6 Å) and C–H⋯N hydrogen bonds via crystallographic data .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Variable Selection :
- Structural Modifications : Vary substituents (e.g., fluorophenyl, methyl, or methoxy groups) on the triazole and quinazoline rings .
- Scaffold Hybridization : Fuse with isoquinoline or benzothiazole cores to assess bioactivity shifts .
- Experimental Design :
Basic: What strategies assess the compound’s bioactivity and mechanism of action?
Q. Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
- Anticancer : MTT assay (e.g., IC₅₀ = 12 µM against HeLa cells) .
- Mechanistic Probes :
- Fluorescence quenching to study DNA intercalation (e.g., ΔF = 80% with CT-DNA) .
- Enzyme inhibition assays (e.g., COX-2 inhibition via ELISA) .
Advanced: How can AI-driven simulations enhance reaction optimization for derivatives?
Q. Methodological Answer :
- COMSOL Multiphysics Integration :
- Machine Learning :
Basic: What are the challenges in purifying this compound, and how are they addressed?
Q. Methodological Answer :
- Challenges :
- Low solubility of the triazoloquinazoline core in polar solvents.
- Co-elution of byproducts (e.g., uncyclized hydrazones) during chromatography.
- Solutions :
- Use gradient elution (hexane/ethyl acetate 8:2 to 6:4) in column chromatography .
- Recrystallize from dichloromethane/hexane mixtures to isolate high-purity crystals (>98%) .
Advanced: How to evaluate pharmacokinetic properties using in silico and in vitro models?
Q. Methodological Answer :
- ADMET Prediction :
- SwissADME : Predict logP (~3.2), BBB permeability (CNS MPO = 4.5), and CYP450 inhibition .
- In Vitro Models :
- Caco-2 Permeability : Measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s) .
- Microsomal Stability : Incubate with liver microsomes (t₁/₂ = 45 min) to assess metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
